7-(4-bromobenzyl)-8-(2-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
- This compound is a complex heterocyclic molecule with a purine core. Its systematic name is N’-(2-((4-bromobenzyl)oxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide .
- The structure consists of a purine ring fused with a benzene ring and an acetohydrazide group.
- It has potential applications in various fields due to its unique structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of an appropriate hydrazide with a substituted benzaldehyde or its derivative.
Reaction Conditions: Specific reaction conditions may vary, but typically involve refluxing the reactants in a suitable solvent (e.g., ethanol or dichloromethane) with a catalyst (such as acetic acid).
Chemical Reactions Analysis
Reactivity: It can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For example, it may react with strong acids or bases to form salts or undergo nucleophilic substitution.
Major Products: The specific products depend on the reaction conditions, but they often involve modifications of the benzylidene or purine moieties.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology: It might serve as a pharmacophore for drug design or as a probe in biological studies.
Medicine: Investigations into its potential therapeutic properties (e.g., antiviral, anticancer) are ongoing.
Industry: Its use in materials science or catalysis could be explored.
Mechanism of Action
- Unfortunately, specific information about its mechanism of action is scarce. Further research is needed to elucidate its targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other acetohydrazides, benzylidene derivatives, and purine-based compounds.
Uniqueness: Its combination of a purine core, benzylidene group, and chlorophenoxy substituent sets it apart.
Remember that while this compound shows promise, further studies are essential to unlock its full potential.
Properties
Molecular Formula |
C20H16BrClN4O3 |
---|---|
Molecular Weight |
475.7 g/mol |
IUPAC Name |
7-[(4-bromophenyl)methyl]-8-(2-chlorophenoxy)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C20H16BrClN4O3/c1-24-17-16(18(27)25(2)20(24)28)26(11-12-7-9-13(21)10-8-12)19(23-17)29-15-6-4-3-5-14(15)22/h3-10H,11H2,1-2H3 |
InChI Key |
OBTFUEMHMJBUAX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=CC=C3Cl)CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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